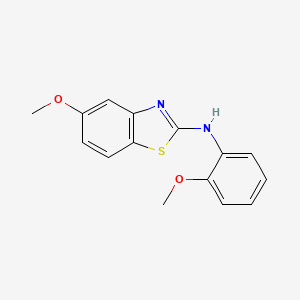

5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine is a synthetic compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Target of Action

The primary target of 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine is the 5-HT6 receptor . This receptor is one of the most recently identified members of the serotonin receptor family and is a potential target for developing new therapies against psychiatric disorders .

Mode of Action

The compound acts as an agonist at the 5-HT6 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the 5-HT6 receptor agonist produces antidepressant- and anxiolytic-like effects . The compound’s interaction with its targets results in changes in the phosphorylation state of certain proteins, such as Thr34-DARPP-32 , a dopamine- and cAMP-regulated phosphoprotein .

Biochemical Pathways

The compound’s action affects the serotonergic system, resulting in activation of 5-HT1A and 5-HT2A receptor subtypes . This leads to increased serotonin release . The compound undergoes several metabolic transformations, including aromatic and aliphatic hydroxylations, N-dealkylation, N-oxidation, and combinations thereof . O-Demethylation is also observed .

Result of Action

The compound’s action results in significant antidepressant-like effects, as revealed by decreased duration of immobility in the forced swim test . Additionally, anxiolytic-like activity is demonstrated in the Vogel conflict and elevated plus maze tests .

Preparation Methods

The synthesis of 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After the reaction is complete, the product is purified using column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

5-Methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the reduction of the benzothiazole ring.

Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated that benzothiazole derivatives, including this compound, may have anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine include other benzothiazole derivatives such as:

2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

5-Methoxy-2-aminobenzothiazole: Similar in structure but with a methoxy group at a different position.

2-(2-Methoxyphenyl)benzothiazole: Lacks the amino group but has a similar benzothiazole core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

5-Methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Target Receptors

The primary target of this compound is the 5-HT6 receptor , a member of the serotonin receptor family. The compound acts as an agonist at this receptor, specifically influencing the Thr34-DARPP-32 pathway, which is crucial for dopamine signaling and cAMP regulation.

Biochemical Pathways

The compound's interaction with the 5-HT6 receptor results in the modulation of serotonergic pathways, leading to the activation of other serotonin receptor subtypes such as 5-HT1A and 5-HT2A . This action has been associated with significant antidepressant-like effects , evidenced by decreased immobility in forced swim tests.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of benzothiazole derivatives, including this compound. In vitro tests have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown marked viability reduction at low micromolar concentrations in paraganglioma and pancreatic cancer cell lines .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Paraganglioma | <10 | |

| Pancreatic Cancer | <10 | |

| MCF-7 (Breast Cancer) | 15.63 | |

| U-937 (Acute Monocytic Leukemia) | 0.38 |

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, this compound demonstrates unique properties due to its specific substitution pattern. For example:

- 2-Aminobenzothiazole : A precursor in synthesizing various benzothiazole derivatives but lacks the methoxy groups that enhance solubility and biological activity.

- 5-Methoxy-2-aminobenzothiazole : Similar structure but with different positioning of methoxy groups; potential for varied biological activity.

This distinct substitution pattern contributes to its selective activity against certain biological targets, making it a candidate for further research in drug development.

Case Studies

Several studies have explored the therapeutic potential of benzothiazole derivatives:

- Antidepressant Activity : In animal models, administration of this compound resulted in reduced depressive-like behaviors, supporting its potential use in treating mood disorders.

- Anticancer Research : A library of benzothiazole derivatives was synthesized and tested against various cancer cell lines, revealing that compounds similar to this compound induced significant cytotoxicity at low concentrations .

Properties

IUPAC Name |

5-methoxy-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-18-10-7-8-14-12(9-10)17-15(20-14)16-11-5-3-4-6-13(11)19-2/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUINCDQDPLPKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.